molecular formula C10H10ClNO3 B2407869 2-(2-Chloroacetamido)-3-methylbenzoic acid CAS No. 131058-31-6

2-(2-Chloroacetamido)-3-methylbenzoic acid

Cat. No.: B2407869
CAS No.: 131058-31-6
M. Wt: 227.64
InChI Key: BOTBQDIFXCKZQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Chloroacetamido)-3-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloroacetamido group attached to the benzene ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroacetamido)-3-methylbenzoic acid typically involves the reaction of 3-methylbenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions. The general reaction scheme is as follows:

3-methylbenzoic acid+chloroacetyl chloride2-(2-Chloroacetamido)-3-methylbenzoic acid\text{3-methylbenzoic acid} + \text{chloroacetyl chloride} \rightarrow \text{this compound} 3-methylbenzoic acid+chloroacetyl chloride→2-(2-Chloroacetamido)-3-methylbenzoic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroacetamido)-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized products such as carboxylic acids or ketones.

    Reduction: Formation of reduced products such as alcohols or amines.

    Hydrolysis: Formation of 3-methylbenzoic acid and chloroacetamide.

Scientific Research Applications

2-(2-Chloroacetamido)-3-methylbenzoic acid has several applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs and active pharmaceutical ingredients.

    Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloroacetamido-3-methylbenzoic acid
  • 4-(2-Chloroacetamido)benzoic acid
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-(2-Chloroacetamido)-3-methylbenzoic acid is unique due to the presence of both the chloroacetamido group and the methyl group on the benzene ring. This combination of functional groups imparts specific chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-3-2-4-7(10(14)15)9(6)12-8(13)5-11/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOTBQDIFXCKZQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Methylanthranilic acid 10 g (0.07 mol) was dissolved in dried benzene 100 ml. To this solution, chloroacetylchloride 5.81 ml (0.07 mol) was added dropwise at room temperature and heated under reflux for two hours. After cooling, deposited crystals were collected by filtration and recrystallized from benzene-toluene to obtain 3-methyl-N(chloroacetyl)anthranilic acid 11.7 g (yield: 79%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5.81 mL
Type
reactant
Reaction Step Two

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